(2S)-N-[(2S)-1-[[(2S)-1-[(2S)-2-[[2-[[(2S)-1-[[2-[[(2S,3R)-1-amino-3-hydroxy-1-oxobutan-2-yl]amino]-2-oxoethyl]amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]amino]-2-oxoethyl]carbamoyl]pyrrolidin-1-yl]-3-hydroxy-1-oxopropan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]-2-[[(2S)-3-methyl-2-[[(2S)-5-oxopyrrolidine-2-carbonyl]amino]butanoyl]amino]butanediamide
Overview
Description
The synthesis and analysis of complex organic compounds, particularly those involving multiple chiral centers and functional groups, such as the one described, are crucial in organic chemistry and medicinal research. These compounds often exhibit significant biological activity and are of interest for drug development and material science.
Synthesis Analysis
Research on related compounds, such as pyrrolidine derivatives, involves multi-step synthetic routes that carefully introduce chiral centers and functional groups. For example, studies have shown methods for synthesizing enantiomerically pure derivatives through 1,3-dipolar cycloaddition reactions, utilizing sugar enones and azomethine ylides derived from natural amino acids (Oliveira Udry et al., 2016).
Molecular Structure Analysis
The determination of molecular structures of complex organic molecules often employs X-ray crystallography. This technique has been used to ascertain the absolute configuration of asymmetric carbon atoms in related compounds, providing insights into their three-dimensional arrangement and potential for interactions (Chiaroni et al., 1997).
Chemical Reactions and Properties
Complex organic molecules undergo a variety of chemical reactions, depending on their functional groups. For instance, the unique oxidation of amides with pyridine-N-oxide catalyzed by ruthenium porphyrin showcases the oxidative C-N bond cleavage, leading to the formation of N-acyl amino acids, demonstrating the compound's reactivity and potential transformations (Ito et al., 2005).
Physical Properties Analysis
The physical properties of such complex compounds, including solubility, melting point, and crystalline structure, are often determined through empirical studies. These properties are crucial for understanding the compound's behavior in various solvents and conditions, which is essential for its application in synthesis and drug formulation.
Chemical Properties Analysis
The chemical properties, including acidity, basicity, reactivity with different reagents, and stability under various conditions, are determined through both experimental and computational methods. Studies on related compounds have explored their potential as inhibitors for specific enzymes, showcasing the importance of understanding the chemical properties for biological applications (Wannamaker et al., 2007).
Scientific Research Applications
Synthesis and Biological Activity
Fungicidal Activity : A study by Tian et al. (2021) focused on the synthesis of novel amino acid derivatives with excellent activity against Phytophthora capsici, highlighting the potential of such compounds in developing new fungicides (Tian, Gao, Peng, Zhang, Zhao, & Liu, 2021).
Bactericidal Activity : Zadrazilova et al. (2015) assessed substituted benzamides for their bactericidal activity against methicillin-resistant Staphylococcus aureus (MRSA), indicating the therapeutic potential of complex organic compounds in combating antibiotic-resistant bacteria (Zadrazilova, Pospíšilová, Pauk, Imramovský, Vinšová, Čížek, & Jampílek, 2015).
Synthesis and Characterization
- Peptide Derivatives : Vigorov et al. (2011) synthesized and characterized stereo-isomers of derivatives involving complex amino acids, exploring their potential in creating new chemical entities with specific biological activities (Vigorov, Nizova, Shalunova, Grishakov, Sadretdinova, Ganebnykh, Ezhikova, & Kodess, 2011).
Mechanisms of Action and Degradation
- Dipeptoid Degradation : Kearney et al. (1993) investigated the degradation mechanisms of CI-988, a cholecystokinin B receptor antagonist, providing insights into how structural changes impact the stability and degradation of complex molecules (Kearney, Mehta, & Radebaugh, 1993).
properties
IUPAC Name |
(2S)-N-[(2S)-1-[[(2S)-1-[(2S)-2-[[2-[[(2S)-1-[[2-[[(2S,3R)-1-amino-3-hydroxy-1-oxobutan-2-yl]amino]-2-oxoethyl]amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]amino]-2-oxoethyl]carbamoyl]pyrrolidin-1-yl]-3-hydroxy-1-oxopropan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]-2-[[(2S)-3-methyl-2-[[(2S)-5-oxopyrrolidine-2-carbonyl]amino]butanoyl]amino]butanediamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C50H67N13O14/c1-25(2)41(62-45(72)31-15-16-38(67)56-31)49(76)59-34(20-37(51)66)47(74)58-32(18-27-10-5-4-6-11-27)46(73)60-35(24-64)50(77)63-17-9-14-36(63)48(75)55-22-39(68)57-33(19-28-21-53-30-13-8-7-12-29(28)30)44(71)54-23-40(69)61-42(26(3)65)43(52)70/h4-8,10-13,21,25-26,31-36,41-42,53,64-65H,9,14-20,22-24H2,1-3H3,(H2,51,66)(H2,52,70)(H,54,71)(H,55,75)(H,56,67)(H,57,68)(H,58,74)(H,59,76)(H,60,73)(H,61,69)(H,62,72)/t26-,31+,32+,33+,34+,35+,36+,41+,42+/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NHXHBXCOYZFUSO-VCGRHRPCSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(C(=O)NC(CC(=O)N)C(=O)NC(CC1=CC=CC=C1)C(=O)NC(CO)C(=O)N2CCCC2C(=O)NCC(=O)NC(CC3=CNC4=CC=CC=C43)C(=O)NCC(=O)NC(C(C)O)C(=O)N)NC(=O)C5CCC(=O)N5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]([C@@H](C(=O)N)NC(=O)CNC(=O)[C@H](CC1=CNC2=CC=CC=C21)NC(=O)CNC(=O)[C@@H]3CCCN3C(=O)[C@H](CO)NC(=O)[C@H](CC4=CC=CC=C4)NC(=O)[C@H](CC(=O)N)NC(=O)[C@H](C(C)C)NC(=O)[C@@H]5CCC(=O)N5)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C50H67N13O14 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
1074.1 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Hypertrehalosemic neuropeptide | |
CAS RN |
106018-36-4 | |
Record name | Hypertrehalosemic neuropeptide | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0106018364 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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